(S)-2-((tert-butoxycarbonyl)(pyridin-3-yl)amino)propanoic acid is a chiral compound with the molecular formula CHNO and a molecular weight of 266.3 g/mol. It is classified as a derivative of amino acids, specifically an amino acid with a pyridine moiety. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines during
(S)-2-((tert-butoxycarbonyl)(pyridin-3-yl)amino)propanoic acid has been studied for its potential biological activities, particularly in the context of medicinal chemistry. Its structure suggests possible interactions with biological targets such as enzymes and receptors involved in various metabolic pathways. Some studies indicate that compounds with similar structures may exhibit anti-inflammatory and anticancer properties due to their ability to inhibit specific kinases involved in cell proliferation .
Several methods have been reported for synthesizing (S)-2-((tert-butoxycarbonyl)(pyridin-3-yl)amino)propanoic acid:
The compound has potential applications in:
Interaction studies for (S)-2-((tert-butoxycarbonyl)(pyridin-3-yl)amino)propanoic acid have focused on its binding affinity to various biological targets. Research indicates that compounds with similar structural features may interact with cyclin-dependent kinases, which are crucial for cell cycle regulation. These interactions could lead to insights into the development of inhibitors for cancer therapy .
Several compounds share structural similarities with (S)-2-((tert-butoxycarbonyl)(pyridin-3-yl)amino)propanoic acid. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure | Key Features |
|---|---|---|
| 2-Amino-3-pyridinecarboxylic Acid | CHNO\ | Lacks protecting groups; more polar |
| 2-(Pyridin-2-ylamino)-pyrido[2,3-d]pyrimidin-7-one | CHNO | Contains multiple nitrogen atoms; potential kinase inhibitor |
| 2-(tert-butoxycarbonylamino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid | CHNO | Similar Boc protection; different aromatic system |
(S)-2-((tert-butoxycarbonyl)(pyridin-3-yl)amino)propanoic acid is unique due to its specific stereochemistry and combination of functional groups that may confer distinct biological activities compared to these similar compounds.